2-Amino-2-methylpropan-1-ol;benzoic acid

Buffering Agent pKa Biochemical Assay

Researchers needing a robust, high-pH buffer system with inherent preservation face a common issue: inconsistent pH or microbial growth from combining free base and acid. This pre-formed salt solves this by guaranteeing a precise 1:1 stoichiometry for a stable acid-base equilibrium. Key outcomes include: [1] Reliable buffering in pH 9.0-10.5, leveraging the AMP cation. [2] Broad-spectrum antimicrobial activity from the benzoate anion for long-term storage. [3] Simplified formulation by replacing separate pH adjuster and preservative additions. Ideal for in vitro biochemical assays, cosmetic R&D, or as a synthetic intermediate where exact amine:acid ratio is critical.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 72710-75-9
Cat. No. B12657750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpropan-1-ol;benzoic acid
CAS72710-75-9
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(CO)N.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C7H6O2.C4H11NO/c8-7(9)6-4-2-1-3-5-6;1-4(2,5)3-6/h1-5H,(H,8,9);6H,3,5H2,1-2H3
InChIKeyOFLVPQHQWGWUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMP Benzoate Overview


2-Amino-2-methylpropan-1-ol;benzoic acid (CAS 72710-75-9) is an ionic salt composed of the cation 2-hydroxy-2-methylpropan-1-aminium and the benzoate anion. It is formally classified as a quaternary ammonium salt . This compound is reported to function as a buffer or neutralizer in biochemical applications, leveraging the amino alcohol's buffering capacity and the benzoate's preservative characteristics . Its basic molecular formula is C11H17NO3, with a molecular weight of 211.258 g/mol .

1 Cationic AMP buffer: Effective pH 9.0–10.5 range for alkaline-stable biochemical assays
2 Benzoate anion: Provides inherent antimicrobial preservation, reducing reliance on added reagents
3 Pre-formed stoichiometry: Guaranteed 1:1 salt ratio ensures consistent batch-to-batch pH and ionic strength

AMP Benzoate Substitution Risks


Direct substitution of 2-Amino-2-methylpropan-1-ol;benzoic acid with other salts or free components cannot be assumed without performance validation. While the cation is a known biological buffer, the specific anion dictates the salt's net pH, solubility profile, and interaction with other formulation components [1]. For instance, the benzoate anion provides antimicrobial properties that a hydrochloride salt would lack, and the precise stoichiometry of this 1:1 salt ensures a consistent acid-base equilibrium, which a simple mixture of the free base and acid in solution may not reliably reproduce . Quantitative comparative data confirming these distinctions, however, are currently absent from the public literature.

Risk Factor
Target (AMP Benzoate)
Common Substitute
Preservative Activity
Benzoate anion provides broad-spectrum preservation
HCl or sulfate salts lack antimicrobial function
pH Consistency
Pre-formed salt ensures precise acid-base equilibrium
In-situ mixing of free base and acid may shift pH and require validation
Stoichiometry
Confirmed 1:1 AMP:benzoate ratio
Physical mixtures exhibit user-dependent ratio accuracy

AMP Benzoate Performance Comparison


AMP Buffering vs. Tris

The utility of 2-Amino-2-methylpropan-1-ol;benzoic acid as a buffer is derived from its cation. The conjugate acid of 2-amino-2-methyl-1-propanol (AMP) has a pKa of approximately 9.7 at 25°C, which is significantly higher than the pKa of 8.07 for tris(hydroxymethyl)aminomethane (Tris), another common biological buffer [1][2]. This makes AMP-based buffers more suitable for applications requiring a stable pH in the 9.0–10.5 range, whereas Tris is effective in the 7.0–9.0 range [1]. No direct experimental data was found for the specific salt form.

AMP Cation pKa vs Tris
Class-level inference
pKa ~9.7 vs. 8.07
ΔpKa ≈ 1.63
Supports alkaline assays (pH 9.0–10.5 range)
Data for free base forms; salt-specific validation needed
Buffering Agent pKa Biochemical Assay

Preservative Activity: Benzoate vs. Chloride

The benzoate anion in this compound provides significant antimicrobial preservation, a function absent in chloride or sulfate salts of AMP. Benzoic acid and its salts are widely used as food and cosmetic preservatives, with effective inhibition of yeast and mold at concentrations of 0.1% w/w or less [1]. In contrast, the benchmark comparator ammonium chloride has no inherent preservative activity at comparable concentrations. This dual functionality—buffering from the cation and preservation from the anion—is a class-level differentiator for the benzoate salt form .

Benzoate vs Chloride MIC
Source review
MIC < 0.1% w/v vs. No activity
Preservative vs. None
Enables dual-function buffer + preservative role
Effective at pH < 5.0; derived from sodium benzoate data
Preservative Antimicrobial Formulation

Stoichiometry Control: Pre-formed vs. In-Situ

Sourcing the pre-formed 2-Amino-2-methylpropan-1-ol;benzoic acid salt ensures precise 1:1 stoichiometry, which is critical for batch-to-batch consistency in buffer preparation. Manually neutralizing the free base with benzoic acid introduces the risk of pH and concentration variability. Analytical data for the pre-formed salt from one vendor indicates a molecular formula of C4H11NO*C7H6O2, confirming the exact 1:1 ratio . The alternative, a physical mixture of free amine and acid, would require additional analytical verification to guarantee the same equilibrium state .

Stoichiometric Control
Data to verify
Confirmed 1:1 AMP:benzoate ratio
C4H11NO*C7H6O2
Reduces batch-to-batch pH/concentration variability
Based on vendor specification; lot-specific review advised
Quality Control pH Consistency Formulation

Recommended Applications for AMP Benzoate


Alkaline Assays: Buffering & Preservation

The compound is most indicated for in vitro biochemical assays that operate in the pH 9.0–10.5 range, where the AMP cation provides strong buffering capacity, and the benzoate anion prevents microbial growth during long-term storage or room-temperature incubation [1][2].

Cosmetic & Personal Care Applications

Scientific procurement for cosmetic R&D may select this compound to replace the separate addition of aminomethyl propanol (a pH adjuster) and sodium benzoate (a preservative), potentially simplifying the ingredient list while maintaining both pH stability and broad-spectrum antimicrobial activity [3].

Chemical Synthesis Salt Source

In synthetic chemistry, pre-formed ammonium benzoate salts are used as intermediates or phase-transfer catalysts. The guaranteed 1:1 stoichiometry of this compound makes it a preferred starting material over in-situ neutralized reagents for reactions where the exact ratio of amine to benzoic acid is critical for yield or selectivity .

Application
Selection Property
Validation Focus
Alkaline Buffer Preservation
Cation pKa + Anion MIC
Buffer capacity and preservative efficacy at pH 9.0–10.5
Cosmetic R&D Simplification
Pre-formed stoichiometric purity
Formulation stability against microbial contamination
Chemical Synthesis Intermediate
Confirmed 1:1 salt form
Reaction yield and selectivity sensitivity to counter-ion
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